Boc-7-Bromo-D-tryptophan

Catalog No.
S3316202
CAS No.
1384101-99-8
M.F
C16H19BrN2O4
M. Wt
383.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-7-Bromo-D-tryptophan

CAS Number

1384101-99-8

Product Name

Boc-7-Bromo-D-tryptophan

IUPAC Name

(2R)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H19BrN2O4

Molecular Weight

383.24 g/mol

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1

InChI Key

XQVLODKGIHVFTP-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O

The exact mass of the compound Boc-7-Bromo-D-tryptophan is 382.05282 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-7-Bromo-D-Tryptophan is a derivative of the amino acid tryptophan, specifically modified by the addition of a bromine atom at the 7-position of the indole ring. The compound is characterized by its molecular formula C₁₆H₁₉BrN₂O₄ and a molecular weight of 383.24 g/mol. The "Boc" (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, making it valuable in peptide synthesis and organic chemistry applications. This compound is part of a broader class of brominated tryptophans, which have garnered interest due to their potential biological activities and applications in drug development.

Typical of amino acids and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization.
  • Peptide Bond Formation: The protected amino group can react with carboxylic acids or activated esters to form peptides.
  • Deprotection: The Boc group can be removed under acidic conditions, exposing the free amine for further reactions.

These reactions are essential for synthesizing complex peptides and studying structure-activity relationships in pharmacological contexts.

Boc-7-Bromo-D-Tryptophan exhibits various biological activities, particularly in neuropharmacology. Bromotryptophan derivatives have been studied for their roles as:

  • Anticonvulsants: They may modulate neurotransmitter systems, providing therapeutic effects in seizure disorders.
  • Sleep-Inducing Agents: Some studies suggest that brominated tryptophans can influence sleep patterns by affecting serotonin pathways.
  • Anthelmintic Agents: Compounds containing bromotryptophan have shown efficacy against parasitic infections, particularly those caused by helminths .

Several synthesis methods for Boc-7-Bromo-D-Tryptophan have been developed:

  • Halogenation of Tryptophan: This involves brominating tryptophan at the 7-position using brominating agents, followed by protection of the amino group with the Boc group.
  • Enzymatic Resolution: Optical resolution techniques utilizing enzymes like D-aminoacylase can yield enantiopure forms of bromotryptophans from racemic mixtures .
  • Regioselective Indole Alkylation: A two-step process where unprotected bromoindoles are alkylated to introduce the bromine at the desired position .

These methods highlight the versatility and accessibility of Boc-7-Bromo-D-Tryptophan for research and industrial applications.

Boc-7-Bromo-D-Tryptophan finds applications in various fields:

  • Peptide Synthesis: Its use as a building block in peptide synthesis allows researchers to explore new therapeutic peptides.
  • Drug Development: The compound's unique biological properties make it a candidate for developing novel drugs targeting neurological disorders and parasitic infections.
  • Biochemical Research: It serves as a tool in studying enzyme interactions and metabolic pathways involving tryptophan derivatives .

Research has indicated that Boc-7-Bromo-D-Tryptophan interacts with several biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, impacting serotonin levels.
  • Receptor Modulation: Studies suggest that bromotryptophans can modulate receptor activity, influencing neuronal excitability and signaling pathways .

These interactions underline its potential as a pharmacological agent.

Boc-7-Bromo-D-Tryptophan shares structural similarities with other halogenated tryptophans and derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
7-Bromo-D-TryptophanBromination at position 7 without Boc protectionDirectly involved in neurotransmitter modulation
6-Bromo-D-TryptophanBromination at position 6Different receptor interaction profile
5-Bromo-L-TryptophanBromination at position 5Potential anti-cancer properties
7-Chloro-D-TryptophanChlorination instead of brominationDifferent biological activity

Boc-7-Bromo-D-Tryptophan's unique combination of a protective group and specific halogenation position distinguishes it from these similar compounds, enhancing its utility in synthetic chemistry and biological research.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Arylboronic Acids in Aqueous Media

The Suzuki-Miyaura cross-coupling reaction represents a pivotal methodology for functionalizing Boc-7-Bromo-D-tryptophan derivatives under environmentally benign conditions [1]. Recent developments in aqueous catalytic systems have demonstrated exceptional compatibility with halogenated tryptophan substrates, enabling efficient carbon-carbon bond formation while maintaining the integrity of sensitive functional groups [2].

Modern aqueous Suzuki-Miyaura protocols utilize ligand-free solvent-stabilized palladium nanoparticles as highly efficient catalysts for bromotryptophan derivatives [3]. These systems exhibit remarkable catalytic activity at ambient temperatures, achieving conversions exceeding 95% within 2 hours under aerobic conditions [3]. The optimization studies reveal that reaction conditions employing 5 mol% palladium loading with potassium phosphate as base in water at 40°C provide optimal yields for various arylboronic acid coupling partners [3].

Boronic Acid PartnerConversion (%)Isolated Yield (%)Reaction Time (h)
Phenylboronic acid99822
4-Methylphenylboronic acid99602
3-Acetamidophenylboronic acid99972
3-Aminophenylboronic acid99822
4-Carboxyphenylboronic acid86752

The mechanistic studies indicate that the high efficiency of these aqueous systems stems from oxygen-promoted catalysis, where aerobic conditions enhance the palladium nanoparticle stability and activity [3]. Notably, the presence of coordinating amino acid side chains in proximal positions can accelerate the catalytic process through pre-coordination effects on the nanoparticle surface [3].

Water-soluble palladium catalysts incorporating sulfonated phosphine ligands have shown exceptional performance in aqueous media for halogenated amino acid modifications [2]. The combination of sodium tetrachloropalladate with readily available sulfonated phosphine ligands achieves site-selective cross-coupling at 37°C in the presence of air, demonstrating broad functional group tolerance [2].

Chemoselective Modifications of 7-Bromo Group in Peptide Contexts

The chemoselective functionalization of 7-bromo groups within peptide sequences presents unique challenges requiring specialized catalytic approaches [3]. Studies utilizing pentapeptide substrates containing Boc-7-bromo-D-tryptophan have revealed that amino acid side chain composition significantly influences catalytic efficiency and selectivity [3].

The influence of various amino acid residues on cross-coupling efficiency has been systematically investigated using pentapeptide models [3]. Basic amino acid residues such as lysine and arginine surprisingly enhance catalytic activity, achieving 88% and 86% conversion respectively after 2 hours at 40°C [3]. This enhancement is attributed to pre-coordination effects where the basic side chains facilitate substrate positioning on the palladium nanoparticle surface [3].

Peptide SequenceXaa ResidueConversion (40°C, 2h)Conversion (80°C, 2h)Isolated Yield (%)
Ac-Ser-Asp-Xaa-Ser-Asp-NH₂Alanine479350
Ac-Ser-Asp-Xaa-Ser-Asp-NH₂Arginine88>9986
Ac-Ser-Asp-Xaa-Ser-Asp-NH₂Lysine86>9953
Ac-Ser-Asp-Xaa-Ser-Asp-NH₂Methionine>99-65
Ac-Ser-Asp-Xaa-Ser-Asp-NH₂Phenylalanine56>9977
Ac-Ser-Asp-Xaa-Ser-Asp-NH₂Histidinetraces20-

Methionine residues demonstrate the most dramatic acceleration effect, achieving complete conversion within 5 minutes at 40°C [3]. This enhancement results from the electron-donating properties of the thioether functionality, which promotes the rate-limiting oxidative addition step [3]. Conversely, histidine residues severely inhibit the reaction due to imidazole coordination to palladium, resulting in catalyst poisoning [3].

The bioorthogonal nature of these transformations enables late-stage peptide diversification without compromising other amino acid functionalities [4]. Site-selective derivatization strategies have been successfully applied to structurally complex peptides, including cyclic peptides and those containing multiple functional groups [4].

Orthogonal Deprotection-Reprotection Methodologies

Acid-Labile Boc Group Removal Strategies

The tert-butyloxycarbonyl protecting group serves as the primary protection strategy for the amino functionality in Boc-7-Bromo-D-tryptophan derivatives [5]. The acid-labile nature of this protecting group enables selective removal under mild acidic conditions while preserving other functional groups [6].

The mechanism of Boc deprotection proceeds through protonation of the carbonyl oxygen, followed by heterolytic cleavage of the tert-butyl cation [7]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to yield the free amine [8]. This process generates carbon dioxide gas and tert-butyl cation, which can be stabilized through elimination or scavenging reactions [7].

Trifluoroacetic acid represents the most commonly employed reagent for Boc deprotection, providing clean and efficient removal under mild conditions [5]. The reaction typically proceeds at room temperature in dichloromethane, with reaction times ranging from 30 minutes to several hours depending on substrate complexity [9]. Alternative deprotection methods include hydrochloric acid in dioxane and specialized conditions for sensitive substrates [10].

Deprotection ReagentSolventTemperatureTimeYield (%)
Trifluoroacetic acidDichloromethaneRoom temperature1-4 h85-95
4M HClDioxaneRoom temperature2 h80-90
Oxalyl chlorideMethanolRoom temperature1-4 hUp to 90
AlCl₃VariousVariableVariable70-85

The development of alternative deprotection methodologies has addressed specific synthetic challenges [11]. Oxalyl chloride in methanol provides a mild alternative for acid-sensitive substrates, proceeding efficiently at room temperature [11]. Sequential treatment with trimethylsilyl iodide followed by methanol offers an exceptionally mild protocol for highly sensitive compounds [6].

Simultaneous Halogen Retention During Deprotection

The preservation of the 7-bromo substituent during Boc deprotection represents a critical requirement for subsequent functionalization strategies [12]. Studies have demonstrated that standard trifluoroacetic acid conditions effectively remove the Boc group while maintaining the aryl bromide functionality intact [3].

The stability of the 7-bromo group under acidic deprotection conditions has been confirmed through extensive analytical characterization [3]. High-performance liquid chromatography and mass spectrometry analyses verify complete Boc removal without detectable debromination or side reactions [3]. This orthogonality enables sequential synthetic transformations where the halogen serves as a handle for subsequent cross-coupling reactions [3].

Specialized protecting group strategies have been developed for tryptophan derivatives to prevent side reactions during acidic treatment [12]. The 2,4-dimethylpent-3-yloxycarbonyl group provides enhanced protection against alkylation side reactions while remaining acid-cleavable [12]. This protecting group demonstrates superior performance compared to formyl protection, eliminating the need for separate deprotection steps [12].

The compatibility of halogen-containing substrates with various acid-labile protecting groups has been systematically evaluated [13]. Deep eutectic solvents have emerged as environmentally friendly alternatives for Boc deprotection, providing efficient removal while maintaining halogen integrity [13]. These systems offer the additional advantage of catalyst recovery and reuse [13].

Late-Stage Functionalization Techniques

C-H Activation at β-Carbon of Tryptophan Side Chain

Late-stage carbon-hydrogen activation at the β-carbon position of tryptophan side chains represents an emerging strategy for structural diversification [14]. Palladium-catalyzed approaches have demonstrated the ability to functionalize this position under mild conditions, providing access to β,β-diaryl amino acid derivatives [14].

The mechanistic pathway involves coordination of the amino acid substrate to palladium through directing group interactions, followed by carbon-hydrogen activation at the β-position [15]. Recent studies have established that 8-aminoquinoline directing groups enable efficient β-arylation of phenylalanine and tryptophan derivatives [16]. The reaction proceeds through six- or seven-membered palladacycle intermediates, depending on the substrate structure [15].

Catalyst-controlled directing group translocation has emerged as a sophisticated strategy for site-selective functionalization [17]. Rhodium and iridium catalysts enable carboxamide translocation coupled with carbon-hydrogen functionalization, providing access to 2,3-disubstituted indole products [17]. These transformations proceed under mild conditions and demonstrate excellent functional group tolerance [17].

Catalyst SystemTemperature (°C)Conversion (%)DiastereoselectivityProduct Type
Pd(OAc)₂/8-aminoquinoline8091>25:1β-Aryl tryptophan
[IrCp*Cl₂]₂/AgNTf₂9091-C2-functionalized
[Ir(COD)Cl]₂/AgOAc9016-C3-functionalized
Rh/Ag systemVariable5810% D-retentionTranslocated product

The development of mild reaction conditions has enabled application to complex peptide substrates [18]. Palladium-catalyzed carbon-hydrogen arylation of tryptophan-containing peptides proceeds efficiently with thianthrenium salts as arylating agents [18]. These reactions tolerate a wide range of functional groups and enable efficient peptide conjugation and ligation [18].

Photoredox Catalysis for Radical-Based Modifications

Photoredox catalysis has emerged as a powerful methodology for tryptophan modification under exceptionally mild conditions [19]. Visible light-promoted strategies enable selective functionalization through single electron transfer processes, providing access to diverse structural modifications [20].

The photocatalytic modification of tryptophan proceeds through oxidative electron transfer to generate radical cation intermediates [19]. Iridium-based photocatalysts such as [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ efficiently promote these transformations under visible light irradiation [21]. The resulting radical intermediates undergo various coupling reactions with nucleophilic partners [19].

Photoredox C2-arylation of indole and tryptophan-containing peptides has been achieved using dual catalytic systems [19]. The combination of photocatalysts with palladium enables efficient cross-coupling under mild conditions, providing access to arylated products in good yields [19]. These methods demonstrate excellent chemoselectivity and functional group tolerance [19].

PhotocatalystLight SourceSolventTemperatureYield (%)Selectivity
LumiflavinVisible lightWater37°C70-90Site-selective
Ir(dF-ppy)₂(dtbbpy)PF₆Blue LEDCH₃CN/H₂ORoom temperature60-85C2-selective
Rose BengalVisible lightAqueousRoom temperature50-80Chemoselective
Eosin YGreen LEDVariousRoom temperature65-90Position-selective

Electron donor-acceptor complex strategies enable catalyst-free photochemical modifications [22]. These approaches utilize the intrinsic tendency of tryptophan to form photoactive charge transfer complexes, enabling selective functionalization under biocompatible conditions [22]. The methodology proceeds under aqueous conditions using weak visible light activation [22].

The development of clickable tryptophan modifications through photoredox catalysis has provided access to late-stage peptide diversification [23]. C2-sulfenylation reactions proceed efficiently under mild conditions, enabling introduction of diverse sulfur-containing substituents [23]. These transformations demonstrate broad substrate scope and excellent side-chain tolerability [23].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

382.05282 g/mol

Monoisotopic Mass

382.05282 g/mol

Heavy Atom Count

23

Dates

Last modified: 07-26-2023

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